Doxazosin D8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

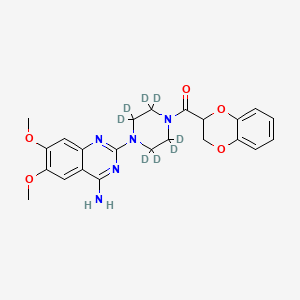

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYUOTYCVRMRZ-UFBJYANTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Doxazosin D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Doxazosin D8, a deuterated analog of the alpha-1 adrenergic blocker Doxazosin. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of stable isotope-labeled compounds in pharmaceutical research.

Chemical Structure

This compound is a synthetic, isotopically labeled form of Doxazosin where eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This substitution increases the molecular weight of the compound without significantly altering its chemical properties and biological activity. The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of Doxazosin, allowing for more accurate quantification in biological matrices by mass spectrometry.

Table 1: Chemical and Physical Properties

| Property | Doxazosin | This compound |

| IUPAC Name | --INVALID-LINK--methanone | --INVALID-LINK--methanone |

| Molecular Formula | C₂₃H₂₅N₅O₅ | C₂₃H₁₇D₈N₅O₅ |

| Molecular Weight | 451.48 g/mol | 459.53 g/mol |

| CAS Number | 74191-85-8 | 1126848-44-9 |

Chemical Structures:

Caption: Chemical structures of Doxazosin and this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the coupling of a deuterated piperazine intermediate with the appropriate quinazoline and benzodioxan moieties. The key step is the introduction of deuterium atoms into the piperazine ring.

Synthesis of Piperazine-d8

A common method for the synthesis of piperazine-d8 involves the reduction of a suitable precursor, such as piperazine-2,3,5,6-tetraone, with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

Experimental Protocol: Synthesis of Piperazine-d8

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum deuteride in anhydrous tetrahydrofuran (THF).

-

Addition of Precursor: A solution of piperazine-2,3,5,6-tetraone in anhydrous THF is added dropwise to the stirred suspension of LiAlD₄ at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Isolation and Purification: The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude piperazine-d8 is purified by distillation or crystallization to yield the desired product.

Synthesis of this compound

The final steps in the synthesis of this compound involve the coupling of piperazine-d8 with the other key intermediates. A plausible synthetic route is a two-step process starting from piperazine-d8.

Experimental Protocol: Synthesis of this compound

-

Acylation of Piperazine-d8: Piperazine-d8 is reacted with 1,4-benzodioxan-2-ylcarbonyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield 1-((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine-d8.

-

Coupling Reaction: The resulting intermediate is then coupled with 2-chloro-4-amino-6,7-dimethoxyquinazoline in a suitable solvent (e.g., n-butanol) at an elevated temperature.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. The crude this compound is then purified by recrystallization or column chromatography to obtain the final product of high purity.

Caption: Proposed synthetic workflow for this compound.

Characterization Data

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Table 2: Characterization and Quality Control Data

| Analysis | Specification |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure, showing the absence of signals corresponding to the piperazine protons. |

| ¹³C NMR | Consistent with the structure. |

| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₂₃H₁₈D₈N₅O₅: 460.28; Observed value should be in close agreement. |

| HPLC Purity | ≥98%[1] |

| Isotopic Purity | ≥99% atom % D |

Note: The specific chemical shifts in NMR spectra and fragmentation patterns in mass spectrometry will be unique to this compound and should be compared with a non-deuterated Doxazosin standard for confirmation. A complete characterization would involve detailed 1D and 2D NMR studies (like COSY, HSQC, and HMBC) to assign all proton and carbon signals unequivocally[2][3][4][5].

Experimental Protocols in Detail

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., ammonium acetate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a specific wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Standard Preparation: A standard solution of this compound of known concentration is prepared in the mobile phase.

-

Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Analysis: The standard and sample solutions are injected into the HPLC system, and the purity is calculated based on the area of the main peak relative to the total peak area.

Mass Spectrometry for Identity Confirmation

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused directly into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range to observe the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement to confirm the elemental composition.

Logical Relationships in this compound Application

The primary utility of this compound is as an internal standard in quantitative bioanalysis. The following diagram illustrates the logical workflow of its application in a typical pharmacokinetic study.

Caption: Application workflow of this compound in pharmacokinetic studies.

References

The Role of Doxazosin D8 in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the scientific applications of Doxazosin D8, a deuterated analog of the well-established pharmaceutical agent, Doxazosin. Primarily, this compound serves as a critical internal standard in bioanalytical method development and validation, particularly for pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

This compound: An Essential Tool for Bioanalysis

This compound is a stable isotope-labeled version of Doxazosin, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Doxazosin in complex biological matrices such as plasma and serum. Its near-identical chemical and physical properties to Doxazosin ensure similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for separate detection by a mass spectrometer. The use of this compound significantly improves the accuracy, precision, and robustness of quantitative assays by correcting for variability in sample extraction and matrix effects.[1]

Quantitative Analysis of Doxazosin using this compound

The primary application of this compound is in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the precise measurement of Doxazosin concentrations in biological fluids.

Pharmacokinetic Parameters of Doxazosin in Humans

Accurate pharmacokinetic data is crucial for drug development and clinical use. The following table summarizes key pharmacokinetic parameters of Doxazosin in humans, determined in studies that would typically employ a deuterated internal standard like this compound for bioanalysis.

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~65% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours (standard formulation) | [3] |

| 14-16 hours (GITS formulation) | [3][4] | |

| Elimination Half-Life (t½) | ~9-12 hours (single dose) | |

| ~22 hours (multiple doses) | ||

| Volume of Distribution (Vd) | 1.0 - 1.9 L/kg | |

| Plasma Protein Binding | ~98.3% | |

| Clearance | 1.0 - 2.0 mL/min/kg |

Experimental Protocols

Quantification of Doxazosin in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical method for the quantitative analysis of Doxazosin in human plasma.

3.1.1. Materials and Reagents

-

Doxazosin reference standard

-

This compound (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Tert-butyl methyl ether (or other suitable extraction solvent)

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (internal standard).

-

Vortex briefly to mix.

-

Add a suitable organic solvent (e.g., 500 µL of tert-butyl methyl ether).

-

Vortex for 5-10 minutes to extract the analytes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

3.1.4. MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Doxazosin | 452.2 | 344.4, 247.4 |

| This compound | 460.2 | 352.4, 255.4 |

3.1.5. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

-

The concentration of Doxazosin in the unknown samples is determined from the calibration curve.

Western Blot Analysis of Doxazosin's Effect on Protein Phosphorylation

This protocol describes a general workflow for investigating the inhibitory effect of Doxazosin on signaling pathways.

3.2.1. Cell Culture and Treatment

-

Culture a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line) in appropriate growth medium.

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Doxazosin for a specified duration. A vehicle control (e.g., DMSO) should be included.

-

In some experiments, cells may be stimulated with a growth factor (e.g., VEGF) to activate the signaling pathway of interest.

3.2.2. Protein Extraction

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

3.2.3. SDS-PAGE and Western Blotting

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-VEGFR-2, VEGFR-2, p-Akt, Akt, p-STAT3, STAT3).

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Doxazosin's Impact on Cellular Signaling Pathways

Recent research has unveiled that Doxazosin's therapeutic effects may extend beyond its alpha-1 adrenergic receptor blockade, influencing key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the VEGFR-2/Akt/mTOR Signaling Pathway

Doxazosin has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. This pathway is a critical regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. By inhibiting VEGFR-2 phosphorylation, Doxazosin can block downstream signaling through the PI3K/Akt/mTOR cascade, leading to reduced cell proliferation and survival.

Caption: Doxazosin inhibits the VEGFR-2 signaling pathway.

Modulation of the JAK/STAT Signaling Pathway

Doxazosin has also been demonstrated to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity, cell proliferation, and apoptosis. Doxazosin's ability to down-regulate the phosphorylation of JAK and STAT proteins suggests a potential mechanism for its anti-proliferative and pro-apoptotic effects in certain cancers.

Caption: Doxazosin's inhibitory effect on the JAK/STAT pathway.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the reliability of bioanalytical data, which is fundamental for understanding the pharmacokinetic profile of Doxazosin. Furthermore, ongoing research into Doxazosin's effects on cellular signaling pathways, such as VEGFR-2/Akt/mTOR and JAK/STAT, highlights its potential for repositioning in other therapeutic areas, including oncology. The methodologies and data presented in this guide provide a solid foundation for scientists and professionals working with Doxazosin and its deuterated analog.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxazosin D8 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Doxazosin D8 when utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document will detail the foundational principles of its use, present collated quantitative data from various validated methods, and provide comprehensive experimental protocols.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This compound is a stable isotope-labeled (SIL) analog of the drug Doxazosin, where eight hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule that is chemically and physically almost identical to Doxazosin but has a higher molecular weight.

The fundamental premise of this technique is that the deuterated standard, when added to a biological sample at the beginning of the analytical process, will behave identically to the endogenous analyte (Doxazosin) throughout sample preparation, chromatography, and ionization.[1] Any loss of analyte during extraction, or variations in ionization efficiency in the mass spectrometer, will be mirrored by a proportional loss or variation in the internal standard.[1] Consequently, the ratio of the signal from the analyte to the signal from the internal standard remains constant, enabling highly accurate and precise quantification, even in complex matrices like plasma.[2]

Doxazosin: Primary and Secondary Mechanisms of Action

While the focus of this guide is on this compound as an analytical tool, a brief understanding of Doxazosin's pharmacological mechanisms is pertinent for researchers in drug development.

Primary Mechanism: Alpha-1 Adrenergic Receptor Antagonism

Doxazosin is a selective alpha-1 adrenergic receptor antagonist.[3][4] These receptors are located on the smooth muscle of blood vessels and the prostate gland. By blocking these receptors, Doxazosin prevents the binding of norepinephrine, leading to vasodilation of both arteries and veins. This reduction in peripheral vascular resistance results in a decrease in blood pressure, making it an effective treatment for hypertension. In the prostate, the relaxation of smooth muscle tissue alleviates the symptoms of benign prostatic hyperplasia (BPH).

dot

Caption: Doxazosin's primary mechanism of action.

Secondary Mechanism: Inhibition of VEGFR-2 Signaling

Emerging research has indicated a potential secondary mechanism of action for Doxazosin, particularly relevant in oncology. Studies have shown that Doxazosin can inhibit tumor growth and angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. Doxazosin has been observed to inhibit the phosphorylation of VEGFR-2 and downstream signaling molecules such as Akt and mTOR, which are crucial for endothelial cell proliferation and migration.

dot

Caption: Doxazosin's anti-angiogenic mechanism.

Experimental Protocols for Doxazosin Quantification using this compound

The following sections detail common experimental procedures for the quantification of Doxazosin in human plasma using this compound as an internal standard.

Sample Preparation

Two primary methods for plasma sample preparation are prevalent: liquid-liquid extraction (LLE) and protein precipitation (PPT).

3.1.1. Liquid-Liquid Extraction (LLE)

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Vortex the sample for 10 seconds.

-

Add 1 mL of an organic extraction solvent (e.g., tert-butyl methyl ether).

-

Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

3.1.2. Protein Precipitation (PPT)

-

To 100 µL of human plasma, add 20 µL of this compound internal standard solution.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid for improved precipitation).

-

Vortex vigorously for 30 seconds to precipitate plasma proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a portion of the supernatant directly into the LC-MS/MS system, or after evaporation and reconstitution if further concentration is needed.

dot

Caption: General experimental workflow.

LC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of Doxazosin and this compound.

Table 1: Chromatographic Conditions

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.05% Ammonia in Water, B: Acetonitrile |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 20 µL |

| Retention Time | Doxazosin: ~2.0 min, this compound: ~2.0 min |

Table 2: Mass Spectrometric Conditions

| Parameter | Typical Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Doxazosin) | Q1: m/z 452.2 -> Q3: m/z 344.4 / 247.4 |

| MRM Transition (this compound) | Q1: m/z 460.2 -> Q3: m/z 352.4 / 255.4 (example) |

| Dwell Time | 100 - 200 ms |

| Ion Source Temperature | 500 - 550°C |

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following table presents a summary of validation parameters from a representative LC-MS/MS method.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.301 - 75.179 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.301 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of Doxazosin in complex biological matrices. Its mechanism of action, based on the principles of isotope dilution mass spectrometry, effectively mitigates analytical variability introduced during sample processing and analysis. The detailed experimental protocols and robust validation data presented in this guide underscore the reliability of this approach for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and other clinical and preclinical studies involving Doxazosin. The understanding of Doxazosin's primary and potential secondary pharmacological mechanisms further enriches the context for its analysis in various research settings.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]

Isotopic Labeling of Doxazosin: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the isotopic labeling of Doxazosin, a potent and selective α1-adrenergic receptor antagonist. Doxazosin is widely used in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2][3] Isotopic labeling of Doxazosin provides a powerful tool for researchers to investigate its pharmacokinetics, metabolism, and mechanism of action at a molecular level. This guide details the methodologies for synthesizing and analyzing isotopically labeled Doxazosin and showcases its applications in scientific research.

Introduction to Doxazosin and Isotopic Labeling

Doxazosin, a quinazoline-based compound, exerts its therapeutic effects by selectively blocking α1-adrenergic receptors in vascular smooth muscle and the prostate, leading to vasodilation and relaxation of prostatic smooth muscle.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Doxazosin is crucial for optimizing its therapeutic efficacy and safety.

Isotopic labeling involves the incorporation of stable or radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the molecular structure of Doxazosin. This subtle modification allows the labeled molecule to be distinguished from its endogenous or unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Labeled Doxazosin is an invaluable tool in drug discovery and development, facilitating quantitative analysis in complex biological matrices and enabling detailed metabolic profiling.

Synthesis of Isotopically Labeled Doxazosin

While detailed, step-by-step public protocols for the synthesis of isotopically labeled Doxazosin are scarce, general strategies can be derived from known synthesis routes of the unlabeled compound and patents describing deuterated analogs. The synthesis of Doxazosin typically involves the condensation of two key intermediates: 2-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine and 2,3-dihydro-1,4-benzodioxan-2-carbonyl chloride or a related activated derivative.

General Synthesis Workflow

The overall synthesis of Doxazosin can be visualized as a multi-step process, offering several opportunities for the introduction of isotopic labels.

Caption: Generalized workflow for the synthesis of Doxazosin.

Deuterium Labeling (D-Doxazosin)

Deuterium-labeled Doxazosin, such as Doxazosin-d8, is a valuable internal standard for quantitative bioanalytical assays. A patent for deuterium-enriched Doxazosin suggests that deuterium atoms can be incorporated by using deuterated starting materials or intermediates. For instance, deuterated piperazine or a deuterated 1,4-benzodioxane precursor could be employed in the synthesis.

Hypothetical Experimental Protocol for Deuterated Doxazosin (Doxazosin-d8):

This protocol is a generalized representation based on available literature and is intended for illustrative purposes.

-

Synthesis of Deuterated Intermediate: Prepare a deuterated version of N-(1,4-benzodioxan-2-carbonyl)piperazine using deuterated piperazine (piperazine-d8).

-

Condensation Reaction: React the deuterated intermediate with 4-amino-2-chloro-6,7-dimethoxyquinazoline in a suitable solvent such as n-butanol under reflux.

-

Purification: The resulting deuterated Doxazosin hydrochloride can be isolated by filtration and purified by recrystallization.

-

Conversion to Base (Optional): The hydrochloride salt can be converted to the free base by treatment with a suitable base, such as aqueous ammonia.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Hypothetical Data for Deuterated Doxazosin (Doxazosin-d8) Synthesis

| Parameter | Value |

| Starting Material | Piperazine-d8 |

| Isotopic Purity of Starting Material | >98% D |

| Overall Yield | 60-70% |

| Isotopic Enrichment of Final Product | >98% D |

| Mass Shift (m/z) | +8 |

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling

The introduction of ¹³C and ¹⁵N labels into the Doxazosin molecule can be achieved by utilizing commercially available labeled building blocks. For example, ¹³C-labeled carbonyl precursors or ¹⁵N-labeled amines can be incorporated during the synthesis of the quinazoline or piperazine rings. These labeled compounds are particularly useful for mechanistic studies and as internal standards in mass spectrometry-based assays.

Research Applications of Isotopically Labeled Doxazosin

Metabolism and Pharmacokinetic Studies

Isotopically labeled Doxazosin is instrumental in elucidating its metabolic fate. Early studies utilized ¹⁴C-labeled Doxazosin to investigate its metabolism and kinetics in various species, including humans. These studies revealed that Doxazosin is extensively metabolized, primarily through O-demethylation and hydroxylation. Stable isotope-labeled Doxazosin, in conjunction with LC-MS/MS, allows for the sensitive and specific quantification of the parent drug and its metabolites in biological samples, providing crucial data on its absorption, distribution, and excretion.

Internal Standards for Quantitative Analysis

Deuterated Doxazosin (e.g., Doxazosin-d8) is commonly used as an internal standard in bioanalytical methods for the quantification of Doxazosin in plasma or serum. The co-elution of the labeled internal standard with the unlabeled analyte and its identical ionization efficiency in mass spectrometry allow for accurate and precise quantification by correcting for matrix effects and variations in instrument response.

Table 2: LC-MS/MS Parameters for Doxazosin Quantification using a Labeled Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Doxazosin | 452.2 | 344.4, 247.4 |

| Doxazosin-d8 (Internal Standard) | 460.2 | 352.4, 255.4 |

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Analytical Characterization of Isotopically Labeled Doxazosin

The successful synthesis of isotopically labeled Doxazosin must be confirmed by rigorous analytical characterization to determine its chemical purity, isotopic enrichment, and structural integrity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the mass of the labeled compound and determining the degree of isotopic incorporation. The observed mass shift in the molecular ion peak corresponds to the number of incorporated isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the labeled Doxazosin and to determine the position of the isotopic labels. In the case of deuterium labeling, the disappearance of proton signals at specific positions in the ¹H NMR spectrum indicates successful deuteration. For ¹³C and ¹⁵N labeling, the appearance of characteristic coupling patterns provides information about the location of the labels.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the chemical purity of the synthesized labeled Doxazosin. A variety of reversed-phase HPLC methods have been developed for the analysis of Doxazosin in bulk drug and pharmaceutical formulations.

Experimental Protocol: RP-HPLC for Purity Analysis

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., phosphate or acetate buffer) with a typical ratio of 60:40 (v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 251 nm

-

Injection Volume: 10-20 µL

-

Temperature: Ambient or controlled (e.g., 35°C)

Doxazosin Signaling Pathways

Doxazosin's therapeutic effects are primarily mediated through its interaction with α1-adrenergic receptors. However, it also exhibits effects on other signaling pathways, which may contribute to its broader pharmacological profile.

α1-Adrenergic Receptor Signaling

Doxazosin acts as a competitive antagonist at postsynaptic α1-adrenergic receptors, preventing the binding of norepinephrine and epinephrine. This blockade inhibits the Gq-protein-coupled signaling cascade, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

Caption: Doxazosin blocks α1-adrenergic receptor signaling.

VEGFR-2/Akt/mTOR Signaling Pathway

Recent studies have shown that Doxazosin can inhibit angiogenesis and tumor growth by targeting the VEGFR-2/Akt/mTOR signaling pathway. Doxazosin has been found to suppress the phosphorylation of VEGFR-2, Akt, and mTOR, thereby inhibiting downstream signaling events that promote cell proliferation and survival.

Caption: Doxazosin inhibits the VEGFR-2/Akt/mTOR signaling pathway.

Conclusion

The isotopic labeling of Doxazosin provides researchers with a versatile and indispensable tool for in-depth pharmacological investigations. From elucidating metabolic pathways to serving as a critical component in quantitative bioanalysis, labeled Doxazosin continues to contribute significantly to our understanding of its therapeutic actions and potential new applications. This guide provides a foundational understanding for researchers and professionals in the field of drug development to effectively utilize isotopically labeled Doxazosin in their studies.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards, the undisputed gold standard for robust and reliable LC-MS quantification. By providing a chemically identical yet mass-differentiated counterpart to the analyte of interest, deuterated internal standards offer an elegant solution to the inherent variabilities of the analytical process, most notably the unpredictable nature of matrix effects.[1][2]

Core Principles: The Power of Isotope Dilution Mass Spectrometry

The efficacy of deuterium-labeled standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][3]

By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.

Deuterated internal standards have become the cornerstone of quantitative bioanalysis, particularly for methods employing LC-MS. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set forth clear guidelines on their use, highlighting the importance of isotopic purity and stability.

Data Presentation: Quantitative Performance Comparison

The primary advantage of using a deuterated internal standard is the significant improvement in the accuracy and precision of quantitative measurements. The following tables summarize experimental data comparing the performance of analytical methods using deuterated internal standards with those using other internal standards, such as structural analogs.

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |

| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |

| 10 | 101.2 | 3.1 | 99.1 | |

| 100 | 99.8 | 2.5 | 100.5 | |

| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |

| 10 | 100.5 | 2.9 | 99.6 | |

| 100 | 100.1 | 2.2 | 101.0 | |

| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |

| 10 | 88.9 | 10.5 | 78.9 | |

| 100 | 92.1 | 8.7 | 82.3 | |

| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix. |

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Structural Analog | 96.8 | 8.6 |

| Deuterated (D8) | 100.3 | 7.6 |

| A study on the analysis of the marine anticancer agent kahalalide F in plasma demonstrated a significant improvement in both precision and accuracy when switching from a structural analog internal standard to a deuterated (D8) internal standard. |

| Stability Test | Storage Condition | Duration | Deviation from Nominal (%) Low QC | Deviation from Nominal (%) High QC |

| Bench-Top | Room Temperature | 8 hours | -4.5% | -2.1% |

| Freeze-Thaw | -80°C to RT | 3 Cycles | -6.8% | -3.5% |

| Long-Term | -80°C | 90 Days | -5.2% | -2.9% |

| The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, ensuring the highest level of accuracy and precision. Rigorous method validation, covering all parameters from selectivity to stability, is crucial. |

Experimental Protocols

This section provides detailed methodologies for key experiments in the validation and application of deuterium-labeled internal standards.

Protocol 1: Typical Bioanalytical Workflow for Quantification in Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of a small molecule drug in a biological matrix, such as plasma, using a deuterium-labeled internal standard.

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and the deuterium-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of each sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution. Vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Select an appropriate HPLC/UHPLC column (e.g., C18) based on the polarity of the analytes.

-

Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the parent drug, its metabolites, and the internal standard.

-

Set a flow rate, typically between 0.3 - 0.5 mL/min.

-

Injection volume is typically 5 - 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) for the analytes in either positive or negative mode.

-

Use Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

4. Data Analysis:

-

Integrate the peak areas for the analytes and the internal standard.

-

Calculate the peak area ratio of the analyte to the deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Calculate the concentrations of the analytes in the unknown samples using the calibration curve.

Protocol 2: Assessment of Matrix Effects

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

-

Obtain at least six different sources of blank biological matrix.

-

Prepare three sets of samples for each matrix source:

-

Set A: Analyte and deuterated internal standard spiked into the extracted blank matrix.

-

Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).

-

-

Analyze the samples by LC-MS/MS.

-

Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

-

Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.

-

The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

Protocol 3: Evaluation of Analyte and Internal Standard Stability

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.

Methodology:

-

Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles. A typical cycle involves freezing at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.

-

Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.

-

Analyze the stability samples against a freshly prepared calibration curve. The mean concentration of the stability samples is compared to the nominal concentrations.

-

Acceptance Criteria: The mean concentration of the stability samples at each level should be within ±15% of the nominal concentration.

Visualizing Key Concepts and Workflows

To further elucidate the principles and applications of deuterium-labeled internal standards, the following diagrams have been generated using the Graphviz DOT language.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: How a deuterated internal standard corrects for analytical variability.

Caption: A decision tree for selecting an appropriate internal standard.

The Kinetic Isotope Effect in Drug Metabolism

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. This effect can be harnessed to slow down the metabolism of a drug, potentially improving its pharmacokinetic profile. P450 enzymes are a major family of enzymes involved in drug metabolism, and C-H bond cleavage is a key step in many of their reactions. A significant primary deuterium KIE indicates that hydrogen abstraction is at least partially rate-limiting in these reactions. This principle is not only crucial for the design of deuterated drugs with improved metabolic stability but also for understanding potential differences in the metabolic fate of a deuterated internal standard compared to its non-labeled counterpart.

Caption: The Kinetic Isotope Effect in Drug Metabolism.

Conclusion

The use of deuterium-labeled internal standards is an indispensable tool in modern LC-MS for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Their ability to co-elute with the analyte of interest and exhibit nearly identical chemical behavior provides a robust means of correcting for matrix effects and other sources of analytical variability. While challenges such as the potential for isotopic effects exist, careful method development and thorough validation can mitigate these issues. By adhering to the principles and best practices outlined in this guide, researchers, scientists, and drug development professionals can harness the full potential of deuterium-labeled internal standards to generate high-quality, reliable, and defensible quantitative LC-MS data.

References

Commercial Availability and Technical Application of Doxazosin D8 for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of Doxazosin D8, a deuterated analog of the selective alpha-1 adrenergic receptor antagonist, Doxazosin. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its procurement, analytical applications, and the underlying signaling pathways of its non-deuterated counterpart.

Commercial Availability and Specifications

This compound is readily available from several reputable suppliers of research chemicals and analytical standards. It is primarily used as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of quantitative analyses of Doxazosin in biological matrices. The compound is typically supplied as a solid, with both the free base and the hydrochloride salt forms being commercially available. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific information.

Below is a summary of typical product specifications from various suppliers. Note that purity and other parameters may vary between batches and suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (Typical) |

| Clearsynth | Doxazosin-d8 | 1126848-44-9 | C₂₃H₁₇D₈N₅O₅ | 459.52 | >98% |

| Clearsynth | Doxazosin-d8 Hydrochloride | 1219803-95-8 | C₂₃H₁₈D₈ClN₅O₅ | 495.99 | 98.69%[1] |

| MedChemExpress | Doxazosin-d8 hydrochloride | 1219803-95-8 | C₂₃H₁₈D₈ClN₅O₅ | 495.99 | 99.53%[2] |

| Simson Pharma Limited | Doxazosin-d8 | 1126848-44-9 | C₂₃H₁₇D₈N₅O₅ | 459.53 | CoA provided |

| LGC Standards | Doxazosin-d8 Hydrochloride | 1219803-95-8 | C₂₃D₈H₁₇N₅O₅ · ClH | 495.985 | CoA provided |

| Axios Research | Doxazosin-d8 HCl | 1219803-95-8 | C₂₃H₁₇D₈N₅O₅ · HCl | 495.99 | CoA provided[3] |

| Veeprho | Doxazosin-D8 | 1126848-44-9 | C₂₃H₁₇D₈N₅O₅ | 459.53 | In Stock |

Note: This table is for informational purposes and researchers should confirm details with the respective suppliers.

Experimental Protocols: Bioanalytical Method for Doxazosin Quantification

This compound is an ideal internal standard for the quantification of doxazosin in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to doxazosin, but its increased mass allows for clear differentiation in a mass spectrometer.

Below is a synthesized, detailed protocol based on established methodologies for the determination of doxazosin in human plasma.[2][4]

Objective: To accurately quantify the concentration of doxazosin in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents:

-

Doxazosin reference standard

-

This compound (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Water (HPLC grade)

-

tert-Butyl methyl ether

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column)

Procedure:

-

Standard and Internal Standard Stock Solution Preparation:

-

Prepare a stock solution of Doxazosin (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From these stock solutions, prepare working solutions of various concentrations by serial dilution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of tert-butyl methyl ether.

-

Vortex for 10 minutes to extract the analytes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation:

-

Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 5 mM ammonium formate).

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

-

Doxazosin: Precursor ion (Q1) m/z 452.2 → Product ion (Q3) m/z 247.4

-

This compound: Precursor ion (Q1) m/z 460.2 → Product ion (Q3) m/z 255.4 (Note: exact m/z will depend on the specific deuteration pattern)

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of doxazosin to this compound against the concentration of the doxazosin standards.

-

Determine the concentration of doxazosin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Experimental Workflows

Doxazosin functions as a selective antagonist of alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade that leads to smooth muscle contraction. By blocking these receptors, doxazosin promotes smooth muscle relaxation, leading to vasodilation and a reduction in blood pressure.

Doxazosin's Antagonistic Action on the Alpha-1 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the alpha-1 adrenergic receptor and the point of inhibition by Doxazosin.

Caption: Doxazosin blocks norepinephrine-mediated activation of the α1-adrenergic receptor.

Experimental Workflow for Bioanalytical Studies

The following diagram outlines a typical workflow for a pharmacokinetic study involving the quantification of doxazosin using this compound.

Caption: A typical workflow for a pharmacokinetic study using this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Doxazosin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Doxazosin in human plasma. The method utilizes Doxazosin D8, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision. A simple protein precipitation procedure allows for rapid sample preparation, making the method suitable for high-throughput bioanalytical studies. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Doxazosin is a quinazoline compound that acts as a selective antagonist of alpha-1 adrenergic receptors.[1] It is widely used in the treatment of hypertension and benign prostatic hyperplasia.[2][3] Accurate and reliable quantification of Doxazosin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4][5] This application note provides a detailed protocol for the quantification of Doxazosin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Doxazosin mesylate reference standard (Sigma-Aldrich)

-

This compound (Toronto Research Chemicals)

-

HPLC-grade methanol (Fisher Scientific)

-

HPLC-grade acetonitrile (Fisher Scientific)

-

Ammonium acetate (Sigma-Aldrich)

-

Formic acid (Sigma-Aldrich)

-

Human plasma (K2EDTA) (BioIVT)

-

Ultrapure water (Milli-Q® system)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

-

Reversed-phase C18 column (e.g., Unisol C18 (150 x 4.6 mm, 5 µm), XTerra MS C18 (50 x 2.1 mm, 3.5 µm))

-

Microcentrifuge

-

Vortex mixer

-

Analytical balance

Stock and Working Solutions

-

Doxazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Doxazosin mesylate in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Doxazosin stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation Protocol

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

A gradient reversed-phase HPLC method is employed for the separation of Doxazosin and its internal standard.

| Parameter | Condition |

| Column | Unisol C18 (150 x 4.6 mm, 5 µm, 100 Å) or equivalent |

| Mobile Phase A | 0.05% Ammonia solution in HPLC grade water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Flow Rate | 1.0 mL/min with a 1:1 split |

| Column Temperature | 40 ± 2°C |

| Injection Volume | 10 µL |

| Run Time | Approximately 4 minutes |

Note: The retention times for Doxazosin and this compound are approximately 2 minutes under these conditions.

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to detect Doxazosin and this compound.

| Parameter | Doxazosin | This compound |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Q1 m/z (Precursor Ion) | 452.2 | 460.2 |

| Q3 m/z (Product Ion) | 247.4 | 255.4 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (CE) | Optimized for specific instrument | Optimized for specific instrument |

| Declustering Potential (DP) | Optimized for specific instrument | Optimized for specific instrument |

Data Analysis and Results

The quantification of Doxazosin is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The linearity of the method is assessed by a weighted linear regression (1/x²).

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.

| Validation Parameter | Result |

| Linearity Range | 0.301 ng/mL to 75.179 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (RSD%) | Within-run and between-run precision < 15% |

| Accuracy (%) | Within ±15% of the nominal concentration |

| Recovery | > 90% |

Workflow and Data Relationship Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship for quantitative analysis.

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical relationship for quantitative analysis.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Doxazosin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical research studies.

References

Application Notes and Protocols: Quantification of Doxazosin in Human Plasma Using Doxazosin D8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of Doxazosin in human plasma using its deuterated internal standard, Doxazosin D8. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.

Introduction

Doxazosin is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] Accurate determination of Doxazosin concentrations in human plasma is crucial for pharmacokinetic analysis, dose-response studies, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[2][3][4]

This application note details a validated LC-MS/MS method for the quantification of Doxazosin in human plasma. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, performance characteristics of the method, including linearity, precision, and accuracy, are summarized.

Experimental Protocols

Materials and Reagents

-

Doxazosin mesylate reference standard

-

This compound mesylate internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Tert-butyl methyl ether (TBME)

-

Ammonia solution

-

Formic acid

-

Human plasma (K2EDTA)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the estimation of Doxazosin in human plasma.[2]

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 500 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

-

Vortex for 30 seconds.

-

Add 2.5 mL of tert-butyl methyl ether.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters; optimization may be required for different instrumentation.

| Parameter | Condition |

| LC System | A high-performance liquid chromatography system capable of delivering accurate and precise gradients. |

| Column | Unisol C18 (150 x 4.6 mm, 5 µm) or equivalent. |

| Mobile Phase | A: 0.05% Ammonia solution in HPLC grade waterB: Acetonitrile. |

| Gradient | Isocratic elution. |

| Flow Rate | 1.0 mL/min with a 1:1 split. |

| Column Temperature | 40 ± 2°C. |

| Injection Volume | 10 µL |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Doxazosin: m/z 452.2 → 344.4, 247.4this compound: m/z 460.2 → 352.4 (Predicted) |

| Dwell Time | 200 ms |

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the analysis of Doxazosin in human plasma.

Table 1: Calibration Curve and Linearity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Doxazosin | 0.301 - 75.179 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | ~0.3 | < 15% | < 15% | 85-115% |

| Low | ~1.0 | < 15% | < 15% | 85-115% |

| Medium | ~30 | < 15% | < 15% | 85-115% |

| High | ~60 | < 15% | < 15% | 85-115% |

Note: The values presented are typical and may vary between laboratories and specific validation studies.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction of Doxazosin from human plasma.

Doxazosin Signaling Pathway

References

- 1. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

Application Note: High-Throughput Sample Preparation Techniques for the Bioanalysis of Doxazosin Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and bioequivalence (BE) studies.

Abstract: This document provides detailed protocols for common sample preparation techniques used in the quantitative bioanalysis of Doxazosin from plasma samples. The use of a stable isotope-labeled internal standard, Doxazosin D8, is crucial for correcting analytical variability and ensuring data accuracy.[1][2] The methods detailed below are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is accompanied by a workflow diagram and a summary of reported performance data to aid researchers in selecting the most appropriate technique for their analytical needs.

Introduction to Doxazosin Bioanalysis

Doxazosin is a postsynaptic α1-adrenoreceptor antagonist used for treating hypertension and benign prostatic hyperplasia. Accurate quantification of Doxazosin in biological matrices, such as plasma or serum, is essential for pharmacokinetic assessments. The complexity of these biological samples necessitates a robust sample preparation step to remove interfering substances like proteins and phospholipids, which can suppress ionization in mass spectrometry and compromise analytical column lifetime.[3]

The use of a deuterated internal standard (IS), such as this compound, is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1] An ideal IS co-elutes with the analyte and mimics its behavior during extraction and ionization, thereby compensating for matrix effects and procedural losses.[1] This application note details three widely used extraction techniques, providing step-by-step protocols for the reliable quantification of Doxazosin using this compound as the internal standard.

Sample Preparation Techniques and Protocols

Protein Precipitation (PPT)

Protein Precipitation is a rapid and straightforward technique for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput environments but may offer less cleanup than LLE or SPE, potentially leaving phospholipids that can interfere with analysis.

-

Sample Aliquoting: Pipette 150 µL of thawed plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add the working solution of this compound (internal standard) to the plasma sample.

-

Precipitation: Add 300-450 µL of a cold precipitating solvent, such as a mixture of methanol and acetonitrile.

-

Vortexing: Vortex the mixture for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 15 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully collect the clear supernatant and transfer it to a new tube or well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dry residue in a suitable mobile phase (e.g., 100 µL of acetonitrile and 2mM ammonium acetate mixture) and vortex.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Caption: Workflow for Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE)

LLE separates Doxazosin from the aqueous plasma matrix into an immiscible organic solvent. This technique provides a cleaner extract than PPT by removing proteins, salts, and many phospholipids.

-

Sample Aliquoting: Pipette 200 µL of plasma into a clean polypropylene tube.

-

Internal Standard Spiking: Add the working solution of this compound IS.

-

Alkalinization (Optional but common): Add a small volume (e.g., 50 µL) of a basic solution like 0.1 M NaOH to adjust the sample pH, ensuring Doxazosin is in its non-ionized form for efficient extraction into an organic solvent.

-

Extraction: Add 1 mL of an appropriate organic extraction solvent. Common solvents include tert-butyl methyl ether (TBME) or a mixture of tert-butyl methyl ether and ethyl acetate (1:1, v/v).

-

Mixing: Vortex or mechanically shake the tubes for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

-

Evaporation: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.

-

Reconstitution: Reconstitute the residue in the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Doxazosin with Doxazosin D8

These application notes provide a detailed protocol for the quantitative determination of Doxazosin in human plasma using a liquid-liquid extraction (LLE) method with Doxazosin D8 as the internal standard. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring sensitive and accurate measurement of Doxazosin.

Introduction

Doxazosin is a quinazoline compound that is a selective inhibitor of the alpha-1 adrenergic receptor, used to treat hypertension and benign prostatic hyperplasia. Accurate quantification of Doxazosin in biological matrices is crucial for clinical and pharmacological research. Liquid-liquid extraction is a robust and widely used sample preparation technique that offers high recovery and clean extracts for sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability in extraction efficiency and matrix effects.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the extraction and analysis of Doxazosin from human plasma.

Materials and Equipment

-

Chemicals and Reagents:

-

Doxazosin reference standard

-

This compound internal standard

-

Tert-butyl methyl ether (TBME), HPLC grade

-

Acetonitrile, HPLC grade

-

Ammonia solution (0.05%), prepared in HPLC grade water

-

Human plasma (K2EDTA)

-

-

Equipment:

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Sample evaporator (e.g., nitrogen evaporator)

-

Pipettes and general laboratory glassware

-

Standard and Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of Doxazosin and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Doxazosin stock solution with a mixture of water and methanol to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels.

Liquid-Liquid Extraction Protocol

-

Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank plasma sample.

-

Vortex mix the samples for 30 seconds.

-

Add 1 mL of tert-butyl methyl ether (TBME) to each tube.

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (TBME) to a new set of clean tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex mix for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The following are typical LC-MS/MS conditions for the analysis of Doxazosin and this compound.[1][2]

| Parameter | Condition |

| LC Column | Unison C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.05% ammonia solution in water |

| Elution | Isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Doxazosin: To be determined by direct infusionthis compound: To be determined by direct infusion |

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for Doxazosin using liquid-liquid extraction with this compound as the internal standard.[1][2]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Doxazosin | 0.301 - 75.179 | > 0.99 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ (0.301) | < 15 | < 15 | 85 - 115 | 85 - 115 |

| Low QC | < 15 | < 15 | 85 - 115 | 85 - 115 |

| Mid QC | < 15 | < 15 | 85 - 115 | 85 - 115 |